tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2,5-dimethylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-6-7-11(2)12(8-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNQXIMTDDGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate, with the CAS number 1387752-25-1, is an organic compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 278.35 g/mol. This compound features a carbamate functional group, which is known for its diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and as a scaffold for drug design.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates potential interactions with various biological targets. The following sections summarize key findings related to its activity.
Enzyme Inhibition
Several studies have investigated the enzyme inhibitory properties of carbamate derivatives. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially resulting in enhanced neurotransmission or toxicity depending on the context.
- IC50 Values : Some carbamate derivatives exhibited IC50 values ranging from 1.60 µM to 311 µM against AChE and BChE, indicating varying degrees of potency .
Toxicological Studies
The toxicological profile of carbamate compounds often raises concerns due to their potential neurotoxic effects. A study focusing on N-methyl carbamates highlighted that these compounds could accumulate in sediments and impact microbial populations involved in methane production . This suggests that similar mechanisms might be relevant for this compound.
Case Studies
While specific case studies directly involving this compound are scarce, insights can be drawn from related compounds:
- Inhibition Studies : Research on similar carbamates has shown significant inhibition of cholinesterases, with some derivatives being more potent than established drugs like rivastigmine . Such findings suggest that this compound may also exhibit notable enzyme inhibition properties.
- Structural Activity Relationship (SAR) : The structural characteristics of this compound—particularly the presence of aromatic rings and carbamate groups—may enhance its binding affinity to target enzymes or receptors. This is consistent with findings that suggest modifications to the phenolic structure can significantly affect biological activity .
Research Findings Summary
A summary table of findings related to similar compounds provides insight into potential biological activities:
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Carbaryl | AChE | 40 | Moderate inhibitor |
| Aldicarb | BChE | 11 | Strong inhibitor |
| Tert-butyl Carbamate Derivative | AChE/BChE | Varies (1.60 - 311) | Selectivity observed |
Scientific Research Applications
Enzyme Inhibition
Compounds with similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Research indicates that carbamate derivatives can exhibit significant inhibition of AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. For example:
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| Tert-butyl N-(4-fluorophenyl)carbamate | 15.0 | Enhanced lipophilicity |
| Tert-butyl N-(2-methylphenyl)carbamate | 22.5 | Selective for AChE |
These findings suggest that tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate may also demonstrate similar enzyme inhibition properties.
Anticancer Potential
The compound's structural features may provide it with anticancer properties by targeting cyclin-dependent kinases (CDKs). Preliminary studies suggest that modifications in the structure can enhance binding affinity to CDKs, making it a candidate for cancer therapy.
Neuropharmacological Effects
Research into compounds with similar motifs indicates potential interactions with neurotransmitter receptors, positioning this compound as a candidate for treating neurodegenerative diseases. The presence of the dimethylphenyl group may influence its binding affinity and selectivity towards specific receptors.
Case Study 1: Cyclin-Dependent Kinase Inhibition
A study examined structurally related compounds that showed promise as inhibitors of CDKs. The findings indicated that modifications in the cyclopentane structure could enhance binding affinity to CDKs, suggesting that this compound may have similar effects.
Case Study 2: Enzyme Modulation
Research has highlighted the role of carbamate derivatives as enzyme inhibitors or modulators. For instance, hydroxymethyl groups have been shown to influence the binding and activity of enzymes involved in metabolic pathways. This suggests that this compound could be further investigated for its enzyme modulation capabilities.
Chemical Reactions Analysis
General Carbamate Chemistry
Carbamates are esters or salts of carbamic acid and are widely used in agriculture and pharmaceuticals. They can undergo various chemical reactions, including hydrolysis, alkylation, and reactions with nucleophiles.
Hydrolysis
Carbamates can hydrolyze under acidic or basic conditions to form amines and carbon dioxide. This reaction is significant in understanding the stability and reactivity of carbamates in different environments.
Alkylation
Carbamates can undergo alkylation reactions, which are useful in modifying their chemical structure for specific applications. This process often involves the reaction of carbamates with alkyl halides in the presence of bases.
Reaction with Nucleophiles
Carbamates can react with nucleophiles, such as amines or alcohols, to form new carbamates or ureas. These reactions are important in synthesizing complex organic molecules.
Potential Chemical Reactions of tert-Butyl N-{[(2,5-Dimethylphenyl)carbamoyl]methyl}carbamate
Given the general reactivity of carbamates, This compound could potentially undergo similar reactions.
Hydrolysis
| Condition | Expected Products |
|---|---|
| Acidic | Amine, CO2 |
| Basic | Amine, CO2 |
Hydrolysis could break down the carbamate group, releasing the amine component and carbon dioxide.
Alkylation
| Reactant | Expected Product |
|---|---|
| Alkyl Halide | Alkylated Carbamate |
Alkylation could modify the carbamate structure by adding alkyl groups, potentially altering its biological activity.
Reaction with Nucleophiles
| Nucleophile | Expected Product |
|---|---|
| Amine | Urea |
| Alcohol | New Carbamate |
Reactions with nucleophiles could lead to the formation of ureas or new carbamates, expanding the compound's utility in synthesis.
Carbamoylation
| Reactants | Products |
|---|---|
| Isocyanate + Alcohol | Carbamate |
| Carbamoyl Chloride + Phenol | Carbamate |
These methods provide versatile routes for synthesizing carbamates with diverse structures.
Medicinal Chemistry
Carbamates are used in drug design due to their stability and reactivity profiles, which can be tailored for specific biological activities .
Comparison with Similar Compounds
Key Differences :
- The amino group at the 3-position enhances nucleophilic reactivity compared to the target compound’s carbamoyl group, making it more suitable for coupling reactions .
- Reduced steric bulk (single methyl vs. 2,5-dimethylphenyl) increases solubility in polar solvents.
tert-Butyl N-[2-[2-[2,3-Difluoro-4-phenoxy]ethoxy]ethyl]carbamate (EP 4,374,877 A2)
Source : European Patent (2024)
- Structure : A highly complex derivative with difluoro, hydroxy, trifluoromethyl, and pyrimidine substituents.
- Functional Groups : Tert-butyl carbamate, fluorine, pyrimidine, spirocyclic amine.
- Applications : Likely a drug candidate targeting enzymes or receptors (e.g., kinase inhibitors or antivirals).
Key Differences :
- The incorporation of fluorine and pyrimidine groups enhances metabolic stability and target binding affinity, unlike the simpler aromatic system of the target compound .
- Larger molecular weight (>600 g/mol) and multifunctional design suggest specialized therapeutic use.
Data Table: Structural and Functional Comparison
Detailed Research Findings
Reactivity and Stability
- The target compound’s carbamoyl group provides hydrolytic stability compared to the amine in ’s compound, which is prone to oxidation .
- The patent compound’s fluorine atoms improve lipid solubility and resistance to cytochrome P450 metabolism, a feature absent in the target compound .
Solubility and Lipophilicity
- The target compound’s 2,5-dimethylphenyl group increases logP (~3.2 estimated), favoring membrane permeability. In contrast, the amino group in ’s compound reduces logP (~2.1), enhancing water solubility .
Q & A
Q. What synthetic methodologies are commonly employed for preparing tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate?
The compound is synthesized via carbamate protection strategies. A typical approach involves coupling tert-butyl carbamate with a pre-functionalized 2,5-dimethylphenyl carbamoyl intermediate. Key steps include:
- Activation of the carbamoyl group using reagents like EDCI or DCC to facilitate nucleophilic attack by the methylene group.
- Use of tert-butyloxycarbonyl (Boc) protecting groups to ensure stability during subsequent reactions .
- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and characterization by H/C NMR and HPLC (>95% purity) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H NMR should show distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons from the 2,5-dimethylphenyl moiety (δ ~6.8–7.2 ppm). C NMR confirms the carbamate carbonyl (δ ~155–160 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times validated against reference standards .
- Mass Spectrometry (MS): ESI-MS or HRMS provides molecular ion peaks matching the theoretical molecular weight (CHNO, MW = 290.35 g/mol) .
Q. What are the optimal storage conditions to ensure compound stability?
Store under inert atmosphere (N or Ar) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these degrade the Boc-protecting group .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dimethylphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-donating methyl groups increase electron density on the carbamoyl carbonyl, reducing its electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF-OEt) to activate the carbonyl for reactions like aminolysis or esterification. Comparative studies with halogenated analogs (e.g., 2,5-difluorophenyl) show faster reaction kinetics due to electron-withdrawing effects .
Q. What analytical challenges arise in quantifying trace degradation products of this carbamate?
Degradation products (e.g., tert-butanol, 2,5-dimethylphenylurea) require sensitive detection methods:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): MRM transitions specific to degradation byproducts (e.g., m/z 74 for tert-butanol) enable quantification at ppm levels .
- Forced Degradation Studies: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, 0.1M HCl/NaOH) and monitor degradation pathways via kinetic modeling .
Q. Can computational methods predict the compound’s solid-state packing and intermolecular interactions?
Yes. Density Functional Theory (DFT) and Crystal Structure Prediction (CSP) software (e.g., Mercury, Materials Studio) model hydrogen-bonding networks involving the carbamate NH and carbonyl groups. Experimental validation via single-crystal X-ray diffraction reveals C=O···H–N interactions (2.8–3.0 Å) stabilizing the lattice, critical for understanding solubility and crystallization behavior .
Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this carbamate?
- Enantioselective Catalysis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamoylation to control stereochemistry at the methylene center .
- Low-Temperature Reactions: Conduct coupling steps below –10°C to minimize thermal racemization .
- Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and assess optical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
